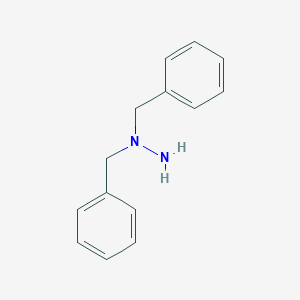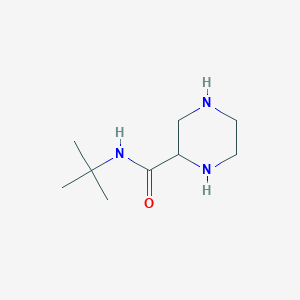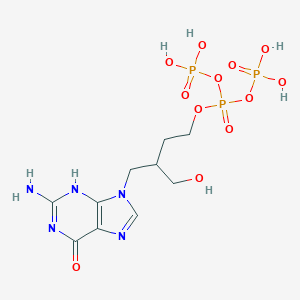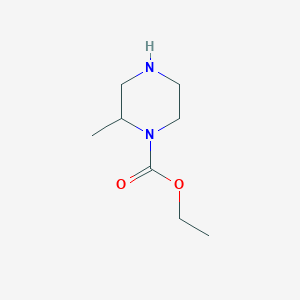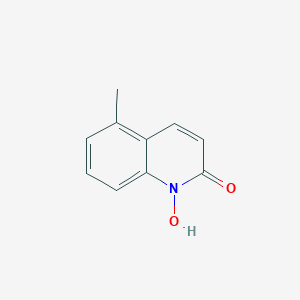
1-Hydroxy-5-methylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5-methylquinolin-2(1H)-one, also known as 5-Hydroxy-2-methylquinolin-1(2H)-one, is a heterocyclic organic compound that belongs to the quinoline family. It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol. This compound has gained attention due to its various applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-Hydroxy-5-methylquinolin-2(1H)-one is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting the enzyme DNA gyrase, which is involved in DNA replication. It has also been suggested that this compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxy-5-methylquinolin-2(1H)-one has been found to exhibit several biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help in the prevention of oxidative stress-related diseases. It has also been found to possess hepatoprotective activity, which can protect the liver from damage caused by various toxins. Additionally, this compound has been found to possess neuroprotective activity, which can help in the prevention of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Hydroxy-5-methylquinolin-2(1H)-one in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Additionally, this compound is relatively easy to synthesize and has low toxicity. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-Hydroxy-5-methylquinolin-2(1H)-one. One of the areas of research could be the development of new synthetic methods for this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail. Additionally, this compound could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-Hydroxy-5-methylquinolin-2(1H)-one can be achieved through several methods. One of the commonly used methods involves the reaction of 5-methyl-2-nitrobenzoic acid with sodium hydroxide and iron powder in ethanol. The resulting compound is then treated with hydrochloric acid to obtain 1-Hydroxy-5-methylquinolin-2(1H)-one. Another method involves the reaction of 5-methylquinolin-2(1H)-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride.
Aplicaciones Científicas De Investigación
1-Hydroxy-5-methylquinolin-2(1H)-one has been extensively studied for its various applications in scientific research. It has been found to possess antimicrobial, anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been used as a fluorescent probe for the detection of metal ions. Additionally, this compound has been used as a starting material for the synthesis of various other compounds.
Propiedades
Número CAS |
112590-63-3 |
|---|---|
Nombre del producto |
1-Hydroxy-5-methylquinolin-2(1H)-one |
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-hydroxy-5-methylquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-3-2-4-9-8(7)5-6-10(12)11(9)13/h2-6,13H,1H3 |
Clave InChI |
YPQQQBKSBYKUPU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
SMILES canónico |
CC1=C2C=CC(=O)N(C2=CC=C1)O |
Sinónimos |
2(1H)-Quinolinone,1-hydroxy-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



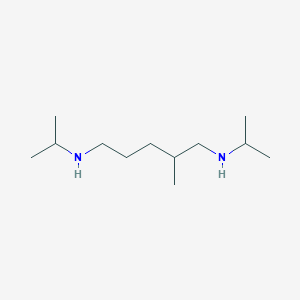
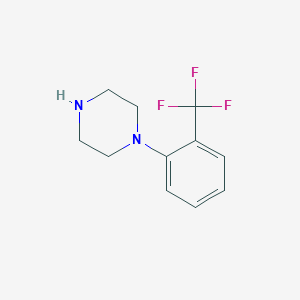
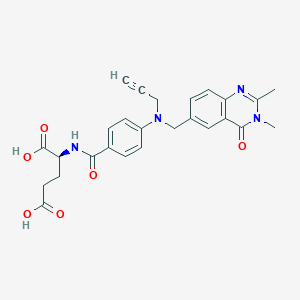
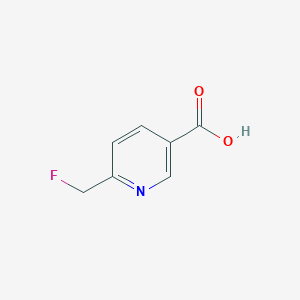
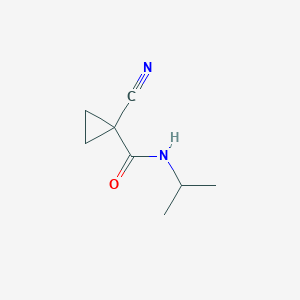
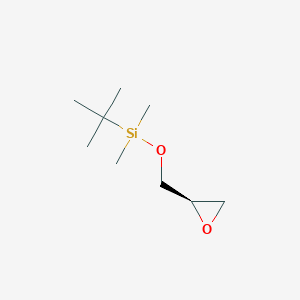
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)
![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)
![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)
